3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination of Indole: The initial step involves the bromination of indole to obtain 5-bromo-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Indole-3-ethylamine: The next step involves the synthesis of indole-3-ethylamine from indole through a series of reactions, including alkylation and reduction.
Amide Bond Formation: The final step involves the coupling of 5-bromo-1H-indole with indole-3-ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may serve as a probe for studying biological processes involving indole derivatives.
Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The brominated indole moiety may enhance binding affinity and specificity towards certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-1H-indol-3-yl)propan-1-amine: Another brominated indole derivative with a similar structure but different functional groups.
(5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester: A compound with a brominated indole moiety and an ester functional group.
4-((5-bromo-1H-indol-3-yl)methyl)morpholine: A brominated indole derivative with a morpholine ring.
Uniqueness
3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its specific combination of brominated indole and indole-ethyl-propanamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20BrN3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H20BrN3O/c22-17-5-6-20-15(13-17)8-11-25(20)12-9-21(26)23-10-7-16-14-24-19-4-2-1-3-18(16)19/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26) |
InChI Key |
ZQQGMFITHZDIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.